Butobarbital-d5
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Overview
Description
Butobarbital-d5, also known as 5-Butyl-5-(ethyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a deuterated form of butobarbital. Butobarbital is a barbiturate derivative that has been used as a sedative and hypnotic. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of butobarbital due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butobarbital-d5 involves the incorporation of deuterium atoms into the butobarbital molecule. One common method is to start with the precursor 5-butyl-5-ethylbarbituric acid and replace the hydrogen atoms with deuterium using deuterated reagents. The reaction typically involves the use of deuterated ethanol or other deuterated solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Butobarbital-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the butobarbital ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Butobarbital-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics and Metabolism Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of butobarbital in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify butobarbital levels in various samples.
Neurochemical Research: This compound is used to investigate the effects of butobarbital on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors.
Mechanism of Action
Butobarbital-d5 exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ion channel associated with the receptor remains open. The prolonged opening of the chloride ion channel enhances the inhibitory effect of GABA in the thalamus, leading to sedation and hypnotic effects. Additionally, this compound inhibits excitatory neurotransmission by acting on glutamate receptors .
Comparison with Similar Compounds
Similar Compounds
Butabarbital: The non-deuterated form of Butobarbital-d5, used as a sedative and hypnotic.
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties but a longer duration of action.
Secobarbital: A barbiturate with a faster onset and shorter duration of action compared to butobarbital.
Uniqueness of this compound
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for precise tracking and quantification in biological systems, providing insights into the behavior of butobarbital that are not possible with the non-deuterated form .
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
217.28 g/mol |
IUPAC Name |
5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2 |
InChI Key |
STDBAQMTJLUMFW-PVGOWFQYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCCC |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.